BENZ(a)ANTHRACENE-8,9-DIOL, 8,9-DIHYDRO-12-(HYDROXYMETHYL)-7-METHYL-, trans-
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Overview
Description
(8S,9S)-12-(Hydroxymethyl)-7-methyl-8,9-dihydrobenzo[b]phenanthrene-8,9-diol: is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a phenanthrene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8S,9S)-12-(Hydroxymethyl)-7-methyl-8,9-dihydrobenzo[b]phenanthrene-8,9-diol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenanthrene Backbone: This step involves the cyclization of appropriate precursors to form the phenanthrene structure.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through hydroxylation reactions, often using reagents such as osmium tetroxide or hydrogen peroxide.
Methylation: The methyl group is introduced via methylation reactions using methyl iodide or similar reagents.
Hydroxymethylation: The hydroxymethyl group is added through reactions involving formaldehyde and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(8S,9S)-12-(Hydroxymethyl)-7-methyl-8,9-dihydrobenzo[b]phenanthrene-8,9-diol: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming a more reduced version of the compound.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride, phosphorus tribromide, and tosyl chloride are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various ethers or esters.
Scientific Research Applications
(8S,9S)-12-(Hydroxymethyl)-7-methyl-8,9-dihydrobenzo[b]phenanthrene-8,9-diol: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-cancer or anti-inflammatory properties.
Industry: It is used in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism by which (8S,9S)-12-(Hydroxymethyl)-7-methyl-8,9-dihydrobenzo[b]phenanthrene-8,9-diol exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl groups allow it to form hydrogen bonds with proteins and nucleic acids, potentially affecting their structure and function. Additionally, the phenanthrene backbone can interact with hydrophobic regions of biomolecules, influencing their activity.
Comparison with Similar Compounds
(8S,9S)-12-(Hydroxymethyl)-7-methyl-8,9-dihydrobenzo[b]phenanthrene-8,9-diol: can be compared with other similar compounds, such as:
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Steviol glycosides: Natural sweeteners with a similar hydroxylated structure.
(8S,9S)-12-(Hydroxymethyl)-7-methyl-8,9-dihydrobenzo[b]phenanthrene-8,9-diol in various fields.
Properties
CAS No. |
70206-45-0 |
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Molecular Formula |
C20H18O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(8S,9S)-12-(hydroxymethyl)-7-methyl-8,9-dihydrobenzo[a]anthracene-8,9-diol |
InChI |
InChI=1S/C20H18O3/c1-11-13-7-6-12-4-2-3-5-14(12)19(13)16(10-21)15-8-9-17(22)20(23)18(11)15/h2-9,17,20-23H,10H2,1H3/t17-,20+/m0/s1 |
InChI Key |
JKOCLQQMJRIWJU-FXAWDEMLSA-N |
Isomeric SMILES |
CC1=C2C=CC3=CC=CC=C3C2=C(C4=C1[C@@H]([C@H](C=C4)O)O)CO |
Canonical SMILES |
CC1=C2C=CC3=CC=CC=C3C2=C(C4=C1C(C(C=C4)O)O)CO |
Origin of Product |
United States |
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